molecular formula C20H17IO2 B11974013 2-Iodo-1,3-bis(2-methoxyphenyl)benzene CAS No. 201734-86-3

2-Iodo-1,3-bis(2-methoxyphenyl)benzene

Cat. No.: B11974013
CAS No.: 201734-86-3
M. Wt: 416.3 g/mol
InChI Key: HVYCVAFNBSDPMP-UHFFFAOYSA-N
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Description

2-Iodo-1,3-bis(2-methoxyphenyl)benzene is an organic compound with the molecular formula C20H17IO2 It is a derivative of benzene, featuring iodine and methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-bis(2-methoxyphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-bis(2-methoxyphenyl)benzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-bis(2-methoxyphenyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1,3-bis(2-methoxyphenyl)benzene.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,3-bis(2-methoxyphenyl)benzene.

    Oxidation: Products include 2-formyl-1,3-bis(2-methoxyphenyl)benzene or 2-carboxy-1,3-bis(2-methoxyphenyl)benzene.

    Reduction: The major product is 1,3-bis(2-methoxyphenyl)benzene.

Scientific Research Applications

2-Iodo-1,3-bis(2-methoxyphenyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1,3-bis(2-methoxyphenyl)benzene depends on the specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes through its aromatic and iodine moieties .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2,3-dimethylbenzene: Another iodinated benzene derivative with different substitution patterns.

    2-Iodo-1,3-dimethoxybenzene: Similar structure but with methoxy groups in different positions.

    1,3-Diiodo-2-methoxybenzene: Contains two iodine atoms and one methoxy group.

Uniqueness

2-Iodo-1,3-bis(2-methoxyphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of iodine and methoxy groups makes it a versatile compound for various applications, particularly in organic synthesis and potential biological studies .

Properties

CAS No.

201734-86-3

Molecular Formula

C20H17IO2

Molecular Weight

416.3 g/mol

IUPAC Name

2-iodo-1,3-bis(2-methoxyphenyl)benzene

InChI

InChI=1S/C20H17IO2/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13H,1-2H3

InChI Key

HVYCVAFNBSDPMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)I

Origin of Product

United States

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